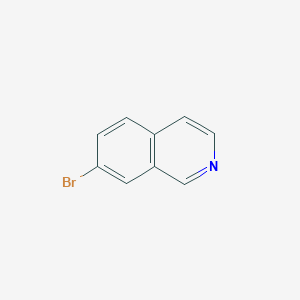

7-Bromoisoquinoline

Descripción

Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis

The isoquinoline framework, an architecturally intriguing bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and advanced organic synthesis. echemi.comnih.gov This structural motif is embedded in a vast array of naturally occurring alkaloids and has been a cornerstone in the development of numerous therapeutic agents. chemicalbook.comsigmaaldrich.com The significance of isoquinoline scaffolds stems from their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govchemicalbook.comsigmaaldrich.com

In advanced organic synthesis, the isoquinoline core serves as a versatile template for the construction of complex molecular architectures. nih.govcaymanchem.com Synthetic chemists are continually exploring novel and efficient methodologies for the construction and functionalization of the isoquinoline skeleton, moving beyond traditional methods like the Pictet-Spengler or Bischler-Napieralski reactions. caymanchem.commdpi.com The ability to introduce a wide range of substituents at various positions on the isoquinoline ring system allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in drug discovery and materials science. nih.govchemicalbook.com The development of transition-metal-catalyzed reactions has further expanded the synthetic utility of isoquinolines, enabling the creation of highly functionalized derivatives that are key intermediates in the synthesis of bioactive compounds and advanced materials. chemicalbook.comacs.org

Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds are pivotal building blocks in modern organic synthesis. researchgate.net The presence of a halogen atom, such as bromine, chlorine, or iodine, on a heterocyclic ring significantly influences the molecule's reactivity, providing a handle for further chemical transformations. sigmaaldrich.com Halogens act as excellent leaving groups and can direct the regioselectivity of subsequent reactions, making them indispensable tools for synthetic chemists. researchgate.net

One of the most powerful applications of halogenated heterocycles is in transition-metal-catalyzed cross-coupling reactions. youtube.comwikipedia.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. wikipedia.orgwikipedia.orgwikipedia.org This capability enables the modular construction of complex molecules from simpler, readily available starting materials. The strategic introduction of a halogen onto a heterocyclic core allows for its subsequent elaboration into a wide array of derivatives with diverse functionalities, a strategy widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. manchesterorganics.com The substitution with hydrophobic halogen atoms can also significantly increase the affinity of a ligand towards biological targets. researchgate.net

Overview of 7-Bromoisoquinoline as a Versatile Intermediate

This compound is a prime example of a halogenated heterocycle that serves as a versatile intermediate in organic synthesis. chemicalbook.comcaymanchem.comthieme-connect.de This off-white to pale yellow crystalline solid possesses a bromine atom at the C7 position of the isoquinoline scaffold, a site that is readily amenable to a variety of chemical modifications. echemi.comlibretexts.org Its utility lies in its ability to participate in a range of palladium-catalyzed cross-coupling reactions, which allows for the introduction of diverse aryl, alkyl, alkynyl, and amino groups at this specific position. chemicalbook.comacs.orgresearchgate.net

The strategic placement of the bromine atom makes this compound a valuable precursor for the synthesis of a multitude of complex organic molecules, including pharmacologically active compounds. chemicalbook.comchemeurope.com For instance, it has been utilized in the preparation of analogs of natural products and in the synthesis of pyrazolopyrimidinamine derivatives. chemicalbook.com The reactivity of the carbon-bromine bond enables chemists to construct intricate molecular frameworks that would be challenging to assemble through other synthetic routes. This versatility has established this compound as an important building block in the toolbox of synthetic organic and medicinal chemists. thieme-connect.detcichemicals.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrN | echemi.comsigmaaldrich.comcaymanchem.comthieme-connect.de |

| Molecular Weight | 208.05 g/mol | echemi.comsigmaaldrich.comcaymanchem.com |

| Appearance | Off-white to yellow to orange powder/crystal | echemi.comtcichemicals.com |

| Melting Point | 67-73 °C | echemi.comsigmaaldrich.comtcichemicals.com |

| Boiling Point | 312.3 °C at 760 mmHg | echemi.com |

| CAS Number | 58794-09-5 | echemi.comsigmaaldrich.comcaymanchem.commanchesterorganics.comthieme-connect.detcichemicals.com |

| Purity | >96.0% (GC) | tcichemicals.com |

| Solubility | Soluble in DMF, DMSO, Ethanol | caymanchem.com |

Interactive Data Table: Applications of this compound in Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 7-Arylisoquinolines | researchgate.netresearchgate.netwikipedia.orgharvard.eduyonedalabs.comlibretexts.org |

| Sonogashira Coupling | This compound, Terminal alkynes | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) co-catalyst, Base | 7-Alkynylisoquinolines | wikipedia.orgthieme-connect.deorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | This compound, Primary/Secondary amines | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 7-Amino-isoquinolines | acs.orgyoutube.comwikipedia.orglibretexts.orgchemeurope.com |

Structure

2D Structure

Propiedades

IUPAC Name |

7-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABRXLINDSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482729 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-09-5 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromoisoquinoline

Classical Synthetic Approaches and Their Limitations

The traditional methods for constructing the isoquinoline (B145761) core have been foundational in heterocyclic chemistry. However, when applied to the synthesis of specific isomers like 7-bromoisoquinoline, these methods often encounter significant hurdles.

Pomeranz-Fritsch Reaction and Modifications for this compound

The Pomeranz-Fritsch reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.com The reaction typically proceeds by the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532) to form a Schiff base, which is then cyclized using a strong acid like sulfuric acid. thermofisher.comchem-station.com

Several modifications to the original Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. thermofisher.com The Schlittler-Müller modification, for instance, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com Another significant adaptation is the Bobbitt modification, which involves hydrogenation of the Schiff base before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com Jackson's modification, which involves N-tosylation of the intermediate benzylamine, has also been employed in the synthesis of substituted isoquinolines. rsc.orgresearchgate.net

In the context of this compound, the synthesis would start from 3-bromobenzaldehyde (B42254). However, the application of the classical Pomeranz-Fritsch reaction to produce this compound is fraught with difficulties. google.comnih.gov

Challenges in Regioselectivity and Yield in Traditional Syntheses

A primary challenge in the synthesis of this compound using the Pomeranz-Fritsch reaction is the lack of regioselectivity. google.com The cyclization of the intermediate derived from 3-bromobenzaldehyde can lead to the formation of two constitutional isomers: the desired this compound and the undesired 5-bromoisoquinoline. google.comnih.gov These isomers are often produced in nearly equal amounts, and their structural similarity makes separation by conventional methods like chromatography exceedingly difficult. google.com

Advanced and Selective Synthetic Strategies

To address the shortcomings of classical methods, modern synthetic chemistry has offered a range of more selective and efficient strategies for the preparation of this compound. These advanced methodologies often employ milder reaction conditions and offer greater control over regioselectivity.

Diazotization-Bromination Methods in Non-Aqueous Media

An alternative and more regioselective route to this compound involves the diazotization of 7-aminoisoquinoline followed by a Sandmeyer-type bromination. nih.gov This approach circumvents the regioselectivity issues inherent in the Pomeranz-Fritsch cyclization of 3-bromobenzaldehyde. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate, typically using a copper(I) halide catalyst. geeksforgeeks.orglscollege.ac.in

A significant innovation in this area is the development of diazotization-bromination procedures in non-aqueous solvents. google.com Traditional Sandmeyer reactions are often carried out in strong aqueous acids, which can be problematic for substrates sensitive to these conditions. google.com Non-aqueous methods offer milder reaction conditions, simpler workup procedures, and can be more suitable for a wider range of substrates. google.com For instance, a patented method describes a novel diazotization-bromination process carried out in a non-aqueous solvent at room temperature, which avoids the need for strong acids and offers a more stable and controllable reaction, leading to an improved yield of this compound. google.com This multi-step synthesis starts from tetrahydroisoquinoline, proceeds through nitration to form 7-nitroisoquinoline, followed by reduction to 7-aminoisoquinoline, and finally the Sandmeyer reaction to yield the target compound. nih.gov

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Imine Formation | NBS, NaOH, CH₂Cl₂ | 92% | nih.gov |

| 2 | Nitration | KNO₃, H₂SO₄ | 72% | nih.gov |

| 3 | Dehydrogenation | MnO₂, Toluene (B28343), reflux | 91% | nih.gov |

| 4 | Nitro Group Reduction & Sandmeyer Reaction | Pd/C, H₂; then CuBr, NaNO₂, HBr | 63% (2 steps) | nih.gov |

Palladium-Catalyzed Approaches to Isoquinoline Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds. researchgate.net Various palladium-catalyzed methods have been developed for the construction of the isoquinoline skeleton, offering high efficiency and broad substrate scope. researchgate.netrsc.org

One strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org Another approach is the palladium-catalyzed annulation of 2-alkynylarylaldimines, which can undergo cyclization and subsequent coupling with various partners. researchgate.net Furthermore, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with allenoic acid esters provides a route to substituted hydroisoquinolones. mdpi.com

Specifically for 7-substituted isoquinolines, palladium catalysis is instrumental. For example, 7-anilino-5,8-dimethylisoquinolines have been synthesized via a palladium-catalyzed coupling reaction of 7-bromo-5,8-dimethylisoquinoline with anilines. clockss.org While not a direct synthesis of the this compound core itself, these methods highlight the utility of the bromo-substituent as a handle for further functionalization using palladium catalysis.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / DPEphos, NaOt-Bu | 7-Bromo-5,8-dimethylisoquinoline, Aniline | 7-Anilino-5,8-dimethylisoquinoline | 80% | clockss.org |

| Pd(OAc)₂ / DPEphos, NaOt-Bu | 7-Bromo-5,8-dimethylisoquinoline, 4-Fluoroaniline | 7-(4-Fluoroanilino)-5,8-dimethylisoquinoline | 67% | clockss.org |

| Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | N-methoxybenzamide, 2,3-allenoic acid ester | 3,4-substituted hydroisoquinolone | 53-87% | mdpi.com |

Nickel-Catalyzed Annulation Methods for Isoquinoline Formation

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis of heterocyclic compounds. nih.govnih.gov Nickel-catalyzed annulation reactions provide efficient pathways to construct the isoquinoline ring system. acs.orgnih.gov

One prominent method involves the nickel-catalyzed annulation of 2-iodobenzaldimines with alkynes, which produces a wide array of substituted isoquinolines with high efficiency. acs.orgresearchgate.net Research has shown that this transformation can proceed through dual pathways of alkyne insertion. acs.org Another strategy utilizes a nickel catalyst with a zinc reductant for the one-pot synthesis of pyrrolo- and indolo-fused isoquinolines from 2-chloro-N-(2-halophenyl)benzimidamides and terminal alkynes. nih.gov These methods showcase the versatility of nickel catalysis in forming the core isoquinoline structure through C-C and C-N bond formations. nih.gov While direct synthesis of this compound via these specific nickel-catalyzed methods is not explicitly detailed, the principles can be applied to appropriately substituted starting materials. The annulation of substituted 2-halobenzamides with alkynes is another effective nickel-catalyzed route to isoquinolones. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Ni(cod)₂ / PPh₃ | 2-Iodobenzaldimine, Alkyne | Substituted Isoquinoline | acs.org |

| NiCl₂(dppe) / Zn | 2-Chloro-N-(2-halophenyl)benzimidamide, Terminal Alkyne | Indolo[2,1-a]isoquinoline | nih.gov |

| Ni(OAc)₂ / dppf, K₃PO₄ | 2-Halobenzamide, Alkyne | Substituted 1(2H)-Isoquinolone | nih.gov |

Rhodium-Catalyzed C-H Bond Activation Strategies

The synthesis of the isoquinoline skeleton, a core component of many bioactive molecules, has been significantly advanced through transition-metal-catalyzed C-H bond activation. Among these, rhodium-catalyzed strategies offer a powerful and efficient means to construct the isoquinoline core through the annulation of aromatic precursors with various coupling partners. These reactions typically proceed via a chelation-assisted C-H activation mechanism, where a directing group on the aromatic substrate coordinates to the rhodium catalyst, positioning it to selectively activate a specific ortho C-H bond. acs.org

A common approach involves the rhodium(III)-catalyzed reaction of aromatic compounds bearing a directing group, such as an oxime or an imine, with alkynes. acs.org The proposed mechanism involves the oxidative addition of the Rh(I) or Rh(III) catalyst to the ortho C-H bond, followed by insertion of the alkyne into the rhodium-carbon bond. Subsequent reductive elimination and intramolecular electrocyclization lead to the formation of the isoquinoline ring system. acs.org This method is highly regioselective and allows for the convenient, one-pot synthesis of substituted isoquinolines from readily available starting materials. acs.org

Recent advancements have expanded the scope of coupling partners beyond simple alkynes. For instance, rhodium(III)-catalyzed C-H activation has been successfully applied to the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to yield 4-substituted isoquinolones. nih.gov Similarly, allyl carbonates have been utilized as versatile two-carbon synthons in the Rh(III)-catalyzed cascade C-H activation/cyclization with benzimidates, leading to the rapid synthesis of isoquinoline derivatives with the evolution of hydrogen gas. rsc.org These strategies highlight the versatility of rhodium catalysis in creating diverse isoquinoline structures, which can be precursors to or can be adapted for the synthesis of bromo-substituted derivatives like this compound.

Table 1: Examples of Rhodium-Catalyzed Isoquinoline Synthesis Strategies

| Aromatic Precursor | Directing Group | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Ketoxime | Oxime | Alkyne | Rh(I) or [Cp*RhCl₂]₂ | Substituted Isoquinoline | acs.org |

| Benzimidate | Imidate | Allyl Carbonate | Rh(III) | Isoquinoline Derivative | rsc.org |

| O-Pivaloyl Benzhydroxamic Acid | Hydroxamic Acid | Cyclopropene | Rh(III) | 4-Substituted Isoquinolone | nih.gov |

Site-Selective Functionalization in Isoquinoline Synthesis

Achieving site-selectivity is a fundamental challenge in the synthesis of polysubstituted heterocycles like this compound. The functionalization of the C6 and C7 positions of the isoquinoline core is particularly difficult because these C-H bonds are remote from the chelating nitrogen atom and lack significant electronic or steric differentiation. researchgate.net Consequently, developing methods that can precisely target the C7 position is of high interest.

Transition metal catalysis provides powerful tools to overcome this challenge. For example, a ruthenium-catalyzed oxidative coupling of N-unprotected phenylglycine methyl esters with internal alkynes has been shown to produce 3,4-disubstituted isoquinoline-1-carboxylates. csic.es In a key example demonstrating C7 functionalization, the reaction of a bromo-substituted phenylglycine derivative yielded a mixture of methyl 7-bromo-3,4-diethylisoquinoline-1-carboxylate and its 5-bromo isomer. csic.es This reaction proceeds through a C-H/N-H oxidative coupling, where a carboxylate group assists in the C-H activation step. csic.es

Other strategies focus on directing the functionalization through innovative molecular design. Researchers have developed phosphite-mediated protocols that can be tuned to achieve different site-selectivities. rsc.org While initial work focused on ortho-C–H alkylation, recent developments have shown that a photochemical acs.orgrsc.org N-to-C rearrangement can lead to meta-C–H (C4) alkylation. rsc.org The ability to switch the site of functionalization by tuning reaction conditions represents a significant advance in the modular synthesis of complex isoquinolines. rsc.org The development of such tunable systems and catalysts that can distinguish between remote C-H bonds is crucial for providing efficient access to specific isomers like this compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. In the context of this compound synthesis, this translates to developing protocols that avoid harsh reagents, employ safer solvents, and utilize catalytic processes that are both efficient and sustainable. numberanalytics.comnih.gov

Development of Environmentally Benign Protocols

Traditional methods for synthesizing brominated isoquinolines, such as the Pomeranz-Fritsch reaction, often suffer from low yields and the formation of difficult-to-separate isomeric by-products. google.com Moreover, classic diazotization-bromination reactions (e.g., Sandmeyer reaction) typically require strong acids as solvents and are conducted at low temperatures to prevent the decomposition of diazonium salts, which limits their application for acid-sensitive substrates. google.com

In contrast, modern approaches focus on developing more environmentally benign protocols. A notable example is a novel diazotization-bromination method for the preparation of this compound that proceeds in a non-aqueous solvent at room temperature and, crucially, does not require a strong acid. google.com This method offers simpler operation and post-reaction work-up, making it more suitable for larger-scale production. google.com

The broader trend in heterocyclic synthesis involves the use of water as a solvent and inexpensive, non-toxic catalysts. For instance, a highly efficient, one-pot protocol for quinoline (B57606) synthesis has been developed using ferric chloride (FeCl₃·6H₂O) as an inexpensive and environmentally benign catalyst in water at room temperature. mobt3ath.com Furthermore, metal-free synthesis is a key goal in green chemistry. The development of metal-free brominative annulation reactions, for example using an in-situ generated bromoiodane from a hypervalent iodine reagent and potassium bromide, provides a pathway to halogenated heterocycles without the need for transition metal catalysts. researchgate.net These examples demonstrate a clear shift towards developing safer, more efficient, and environmentally friendly methods for synthesizing complex molecules like this compound.

Table 2: Comparison of Traditional vs. Green Synthesis Protocols

| Feature | Traditional Protocol (e.g., Sandmeyer) | Environmentally Benign Protocol | Reference |

|---|---|---|---|

| Solvent | Strong Acid (e.g., HBr) | Non-aqueous solvent (e.g., organic solvent) | google.com |

| Temperature | Low (0–5 °C) | Room Temperature | google.com |

| Reagents | Strong Acids | No strong acid required | google.com |

| Catalyst | N/A (Stoichiometric) | Inexpensive/Non-toxic (e.g., FeCl₃) or Metal-Free | mobt3ath.comresearchgate.net |

| Work-up | Complex | Simple | google.com |

Sustainable Catalysis in Isoquinoline Synthesis

Sustainable catalysis is a cornerstone of green chemistry, focusing on the use of catalysts that are highly efficient, recyclable, non-toxic, and can operate under energy-efficient conditions. numberanalytics.comwiley.com The goal is to replace traditional stoichiometric reagents with catalytic systems that minimize waste and environmental impact. numberanalytics.com

In the synthesis of nitrogen heterocycles like isoquinolines, significant progress has been made in developing sustainable catalytic systems. One promising area is the use of heteropolyacids (HPAs) and ionic liquids (ILs). catalysis.blog HPAs are highly acidic and possess redox properties, making them effective catalysts for a variety of reactions, while ILs can serve as non-volatile, recyclable reaction media. catalysis.blog The combination of these materials can create synergistic catalytic systems with enhanced performance and environmental benefits. catalysis.blog

Another major direction is the development of metal-free heterogeneous catalysts. These catalysts are advantageous as they are often less toxic than their heavy metal counterparts and are easily separated from the reaction mixture, allowing for recycling and reuse. A recent study highlighted a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) as a highly effective, recyclable, metal-free catalyst for the Friedländer synthesis of quinolines. nih.gov The catalyst's high surface acidity leads to a remarkable acceleration in product formation under mild conditions. nih.gov The development of such novel catalytic materials, including nanomaterials and single-atom catalysts, is transforming chemical manufacturing into a more sustainable practice. numberanalytics.com Applying these principles to isoquinoline synthesis offers a pathway to greener production routes for compounds like this compound.

Derivatization and Functionalization of 7 Bromoisoquinoline

Cross-Coupling Reactions Involving 7-Bromoisoquinoline

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound readily participates in these transformations, offering pathways to a wide array of substituted isoquinoline (B145761) derivatives.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. tcichemicals.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide, providing an effective method for constructing C-C bonds. tcichemicals.commychemblog.com In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 7-position. researchgate.net

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 7-Bromo-5,8-dimethylisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-5,8-dimethylisoquinoline | 95 |

| 1-Chloro-7-bromoisoquinoline | Arylboronic acid | Not specified | 1-Chloro-7-arylisoquinoline | Not specified |

| 1,4-Dichloro-7-bromoisoquinoline | Arylboronic acid | Not specified | 1,4-Dichloro-7-arylisoquinoline | Not specified |

Data sourced from multiple studies illustrating the versatility of Suzuki-Miyaura coupling. rsc.orgresearchgate.netd-nb.info

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orgias.ac.in This method allows for the coupling of this compound with a variety of anilines to produce 7-anilinoisoquinoline derivatives. For instance, the reaction of 7-bromo-5,8-dimethylisoquinoline with different anilines in the presence of a palladium catalyst and a suitable base affords the corresponding 7-anilino-5,8-dimethylisoquinolines. clockss.org

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with electron-rich and sterically hindered phosphine (B1218219) ligands often providing the best results. ias.ac.in

Table 2: Palladium-Catalyzed Coupling of 7-Bromo-5,8-dimethylisoquinoline with Anilines

| Aniline | Product | Yield (%) |

| Aniline | 7-Anilino-5,8-dimethylisoquinoline | 85 |

| 4-Fluoroaniline | 7-(4-Fluoroanilino)-5,8-dimethylisoquinoline | 78 |

| 4-Chloroaniline | 7-(4-Chloroanilino)-5,8-dimethylisoquinoline | 81 |

| 4-Methylaniline | 7-(4-Methylanilino)-5,8-dimethylisoquinoline | 65 |

| 3-Methylaniline | 7-(3-Methylanilino)-5,8-dimethylisoquinoline | 76 |

This table summarizes the yields obtained from the palladium-catalyzed coupling of 7-bromo-5,8-dimethylisoquinoline with various anilines. clockss.org

In polyhalogenated heteroaromatic systems, the site-selectivity of cross-coupling reactions is a critical consideration. The inherent electronic properties of the heterocyclic ring can influence the reactivity of different halogen substituents. rsc.orgresearchgate.net For isoquinolines, the C1 position is intrinsically more electrophilic than other positions. rsc.orgresearchgate.netnih.gov

This inherent reactivity can sometimes override the expected reactivity order based on carbon-halogen bond dissociation energies (Ar-I > Ar-Br > Ar-Cl). researchgate.net For example, in some 1-chloro-bromoisoquinolines, the Suzuki-Miyaura coupling occurs preferentially at the C1-chloro position over the bromo-substituent at another position. rsc.orgnih.gov However, in the case of 1-chloro-7-bromoisoquinoline and 1,4-dichloro-7-bromoisoquinoline, the reaction proceeds at the C7-bromo position, highlighting the subtle interplay of electronic and steric factors in determining the reaction outcome. rsc.orgnih.govresearchgate.net

Nucleophilic Substitution Reactions

The bromine atom at the 7-position of this compound is susceptible to replacement by various nucleophiles, providing a direct route to a range of functionalized isoquinolines. benchchem.comchemimpex.com These reactions are fundamental in diversifying the chemical space accessible from this starting material. ucsb.edu

Direct amination of this compound can be achieved through nucleophilic substitution. For example, the catalytic amination of 7-bromo-5,8-dimethylisoquinoline with ammonia (B1221849) in the presence of a copper catalyst yields 7-amino-5,8-dimethylisoquinoline, albeit in a modest yield of 20%. clockss.org

A more contemporary and efficient method for amination is the Buchwald-Hartwig palladium-catalyzed amination. benchchem.com This reaction, which couples this compound with amines using a palladium catalyst, offers high functional group tolerance. benchchem.comacs.orgacs.org Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand such as Xantphos, and a base like Cs₂CO₃ in a solvent like toluene (B28343) at elevated temperatures. benchchem.com

Table 3: Comparison of Amination Methods for this compound Derivatives

| Method | Reagents | Yield (%) | Advantages | Limitations |

| Catalytic Amination | NH₃, Cu catalyst | 20 | Direct introduction of an amino group | Low yield |

| Buchwald-Hartwig Amination | Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃ | 60-75 | High functional group tolerance, good yields | Requires palladium catalyst and specific ligands |

This table compares different amination methods for this compound derivatives. clockss.orgbenchchem.com

The bromine atom at the C7 position of the isoquinoline ring serves as a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. benchchem.comchemimpex.com The reactivity of this position allows for the displacement of the bromide ion by various nucleophiles. benchchem.comchemguide.co.uk

For instance, 7-bromoisoquinolin-1-ol (B1280384) can undergo nucleophilic substitution where the bromine atom is replaced by other functional groups. benchchem.com The nature of the nucleophile dictates the resulting product, enabling the synthesis of diverse substituted isoquinolines. benchchem.com This reactivity is fundamental to the utility of this compound as a building block in the synthesis of more complex molecules. chemimpex.com

The presence of both a bromine atom and a heteroaromatic isoquinoline core makes this compound a valuable precursor for creating diverse molecular architectures through various functionalization strategies.

Electrophotocatalytic C-H Functionalization Approaches

Electrophotocatalysis has emerged as a powerful method for the direct functionalization of C-H bonds under mild conditions. nih.govnih.gov This strategy combines electrochemical methods with visible-light photocatalysis to generate reactive intermediates. nih.gov In the context of isoquinolines, this approach has been successfully applied for oxidant-free coupling reactions. nih.gov

A notable example is the electrophotocatalytic hydroxymethylation of this compound with methanol (B129727). chemrxiv.org This reaction proceeds using a trisaminocyclopropenium (TAC) ion as the catalyst under mild electrochemical potential and visible light irradiation. nih.govchemrxiv.org The proposed mechanism involves a hydrogen atom transfer (HAT) from the substrate to the photoexcited catalyst. nih.govnih.gov This method demonstrates high regioselectivity, typically for the α-position of ethers in couplings with isoquinolines. nih.govnih.gov For this compound, the hydroxymethylation with methanol yielded the corresponding product in a moderate yield. chemrxiv.org

Table 1: Electrophotocatalytic Hydroxymethylation of this compound

| Substrate | Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | Methanol | Trisaminocyclopropenium (TAC) ion | Constant voltage, visible light, 24h | (7-Bromoisoquinolin-1-yl)methanol | 48% | chemrxiv.org |

Metal-Catalyzed C-H Activation for Regioselective Elaboration

Transition metal-catalyzed C-H activation is a cornerstone of modern organic synthesis, allowing for the direct and regioselective introduction of functional groups into otherwise inert C-H bonds. nih.govrsc.org The isoquinoline scaffold is a prime candidate for such transformations due to the coordinating ability of the nitrogen atom, which can direct the metal catalyst to specific positions. nih.govmdpi.com

Various metals, including rhodium, palladium, and copper, have been employed to functionalize the isoquinoline core with high regioselectivity. researchgate.netrsc.org Rhodium(III) catalysis, for instance, has been used to achieve redox-neutral C-H activation and cyclization of aromatic oxime esters with 1,3-dienes to afford isoquinolines with complete regioselectivity. rsc.org Similarly, palladium catalysis is widely used for C-H activation/annulation reactions. researchgate.net

The regioselectivity of these reactions is often controlled by the position of existing substituents or the use of directing groups. beilstein-journals.org For the isoquinoline ring, functionalization can be directed to various positions, most commonly the C1, C4, or C8 positions. mdpi.comresearchgate.net While many studies focus on the parent isoquinoline or its N-oxide, the principles apply to substituted derivatives like this compound, where the electronic properties of the bromine atom can influence reactivity. thieme-connect.de The development of mild C-H activation protocols has expanded the functional group tolerance, making these methods applicable to complex molecule synthesis. rsc.org

Table 2: Examples of Metal-Catalyzed Regioselective C-H Functionalization of Isoquinolines

| Catalyst System | Reaction Type | Position Functionalized | Comments | Source |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / CuI | C-H/N-H Activation/Annulation | C8 | Reaction with 1-phenylpyrazolidin-3-one and alkynylcyclobutanols. | mdpi.com |

| Pd(CH₃CN)₂Cl₂ | C-H Activation/Annulation | C8 | Annulation of N-methoxy benzamides and allenoic acid esters. | researchgate.net |

| Rh(III) catalyst | C-H Activation/Aromatization | C1 | Redox-neutral cascade with 1,3-dienes from aromatic oxime esters. | rsc.org |

Acid-Catalyzed Alkylation of Isoquinoline Ring Systems

In addition to metal-catalyzed methods, acid catalysis provides a pathway for the functionalization of isoquinolines. acs.orgrsc.org A notable development is the acid-catalyzed C-4 alkylation of isoquinolines with vinyl ketones. acs.org This method is complementary to reductive functionalization processes and operates without the need for an N-activating group on the isoquinoline ring. acs.org

The reaction is mediated by benzoic acid, which acts as a nucleophilic reagent in concert with the vinyl ketone electrophile. acs.org The process involves a temporary dearomatization of the isoquinoline ring. acs.org This strategy has shown tolerance for substituents at the C-3, C-5, C-6, C-7, and C-8 positions. acs.org Although bromo-substituted isoquinolines were found to be unreactive under certain photochemical conditions, the acid-catalyzed method provides a viable alternative for alkyl group installation. rsc.org The resulting products contain a carbonyl group which can serve as a handle for further synthetic manipulations. acs.org

Table 3: Acid-Catalyzed C-4 Alkylation of Isoquinoline

| Substrate | Electrophile | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|---|

| Isoquinoline | Methyl vinyl ketone (MVK) | Benzoic acid | Toluene, 120 °C | 4-(Isoquinolin-4-yl)butan-2-one | acs.org |

| 3-Methylisoquinoline | Methyl vinyl ketone (MVK) | Benzoic acid | Toluene, 120 °C | 4-(3-Methylisoquinolin-4-yl)butan-2-one | acs.org |

| 7-Methoxyisoquinoline | Methyl vinyl ketone (MVK) | Benzoic acid | Toluene, 120 °C | 4-(7-Methoxyisoquinolin-4-yl)butan-2-one | acs.org |

Synthesis of Polycyclic Systems Incorporating the this compound Core

The this compound framework serves as a foundational building block for the synthesis of more complex, fused polycyclic systems, which are often found in biologically active molecules.

Formation of Furoquinolinedione and Isoxazoloquinolinedione Derivatives

Polycyclic quinone derivatives are of significant interest due to their biological activities. The this compound core can be elaborated into such structures. Specifically, this compound-5,8-dione is a key precursor for the synthesis of isoxazoloquinolinedione derivatives. nih.gov

In a reaction catalyzed by manganese(III) acetate, this compound-5,8-dione reacts with ethyl nitroacetate (B1208598) to yield the corresponding isoxazole (B147169) product. nih.gov This transformation is part of a broader effort to synthesize a series of furoquinolinedione and isoxazoloquinolinedione derivatives to explore their potential as selective inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.gov The synthesis of related furoquinolinediones has been achieved through the cyclization of quinolinediones with various active methylene (B1212753) reagents. nih.gov

Table 4: Synthesis of Isoxazoloquinolinedione from a this compound Precursor

| Precursor | Reagent | Catalyst | Product | Source |

|---|---|---|---|---|

| This compound-5,8-dione | Ethyl nitroacetate | Mn(OAc)₃ | Ethyl 8-bromo-4,9-dioxo-4,9-dihydro-1H-isoxazolo[4,5-g]isoquinoline-3-carboxylate | nih.gov |

Strategies for Fusing Additional Rings to the Isoquinoline Framework

Fusing additional rings onto the isoquinoline skeleton is a key strategy for accessing complex polycyclic alkaloids and novel therapeutic agents. rsc.org One powerful method involves the dearomatization of the isoquinoline ring followed by a cycloaddition reaction. nih.govacs.org

A palladium-catalyzed (4+3) dearomatizing cycloaddition has been developed using N-imino-isoquinolinium ylides and allyl carbonates. nih.gov This reaction constructs dihydroisoquinoline-fused seven-membered rings. nih.gov The process is initiated by the generation of a π-allyl palladium complex, which then undergoes an intramolecular nucleophilic addition by the isoquinoline nitrogen, leading to the dearomatized, fused product. nih.govacs.org This strategy allows for the creation of complex molecular skeletons from relatively simple isoquinoline precursors. nih.gov

Table 5: Palladium-Catalyzed (4+3) Cycloaddition for Fused Ring Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| N-iminoisoquinolinium ylides | 2-(hydroxymethyl)allyl t-butyl carbonates | Pd(OAc)₂ / BINAP | Dihydroisoquinoline-fused seven-membered rings | nih.gov |

Applications of 7 Bromoisoquinoline Derivatives in Advanced Fields

Medicinal Chemistry and Drug Discovery Research

In the realm of drug discovery and development, derivatives of 7-bromoisoquinoline are investigated for their therapeutic potential across several disease areas. The ability to modify the core structure through reactions at the bromine and other positions enables the fine-tuning of pharmacological properties to create novel therapeutic agents. wisdomlib.org

This compound is a key pharmaceutical intermediate, a starting material for synthesizing more complex and biologically active compounds. chemimpex.comgoogle.com The bromine atom at the 7-position acts as a versatile "handle" for various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents, which is a critical step in developing lead compounds for drug discovery programs. researchgate.net

The strategic placement of the bromo group makes it an ideal substrate for several types of coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to create large libraries of derivatives for screening.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium catalyst, Organoboron reagent | C-C | Arylated or alkylated isoquinolines | researchgate.net |

| Stille Coupling | Palladium catalyst, Organostannane | C-C | C-C bond-formed derivatives | |

| Sonogashira Coupling | Palladium catalyst, Terminal alkyne | C-C | 7-Alkynylisoquinolines |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | C-N | 7-Amino or 7-arylamino isoquinolines | |

These synthetic methodologies are fundamental in medicinal chemistry for generating novel molecular architectures from the this compound core, paving the way for the discovery of new drugs. researchgate.netsumitomo-chem.co.jp

The isoquinoline (B145761) scaffold is a prominent feature in many kinase inhibitors, which are a crucial class of drugs, particularly in oncology. nih.gov Derivatives of this compound are actively researched for their potential to inhibit protein kinases, enzymes that play a key role in cell signaling pathways. chemimpex.comnih.gov Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a targeted therapy approach. nih.gov

Research has shown that by modifying the isoquinoline core, it is possible to design potent and selective inhibitors for specific kinases. For example, a "merging by design" strategy, which combines fragments substituted at different positions of the isoquinoline ring, has yielded potent kinase inhibitors. researchoutreach.org Merging a 5-substituted isoquinoline fragment with a 7-substituted one generated a compound that acted as a kinase inhibitor at sub-nanomolar concentrations. researchoutreach.org Further studies on a 5,7-disubstituted isoquinoline inhibitor confirmed its potential as a treatment for rheumatoid arthritis in animal models. researchoutreach.org

Table 2: Examples of Isoquinoline-Based Kinase Inhibitors

| Derivative Type | Target Kinase(s) | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 7-Substituted 7-deaza-4'-thioadenosine | TRKA, CK1δ, DYRK1A/1B | Anticancer | A lead compound, 1g (7-acetylene-7-deaza-4'-thioadenosine), showed potent anticancer activity and marked kinase inhibition. | nih.gov |

The development of such compounds highlights the importance of the this compound template in designing next-generation therapeutic agents. nih.govnih.gov

Isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates in the fight against infectious diseases. wisdomlib.orgnih.gov The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and the versatile isoquinoline scaffold is a focus of this research. nih.govmdpi.com

Studies have shown that synthetic isoquinoline derivatives can be effective against both bacteria and fungi. nih.govresearchgate.net For instance, certain synthetic 1,2,3,4-tetrahydroisoquinolines (THIQs) have shown high and broad-range bactericidal activity. nih.gov In one study, halogenated phenyl- and phenethyl carbamate (B1207046) derivatives of THIQ displayed remarkable bactericidal effects. nih.gov Similarly, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters exhibited the greatest antifungal activity among the tested compounds. nih.gov

Table 3: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Type | Target Organism(s) | Activity/Result | Reference |

|---|---|---|---|

| Halogenated phenethyl carbamates (THIQ derivatives) | Bacteria | Exhibited the most remarkable bactericidal activity. | nih.gov |

| Chlorinated esters (THIQ derivatives) | Fungi | Displayed the greatest antifungal activity. | nih.gov |

| 3-Amino-1,2-dihydroisoquinoline derivatives | Staphylococcus aureus | Showed significant inhibition zones and low Minimum Inhibitory Concentrations (MICs). | researchgate.net |

These findings underscore the potential of isoquinoline derivatives as a source of new antibiotics and antifungals. nih.govnih.gov

The isoquinoline nucleus is a key structural motif in a variety of compounds investigated for their anticancer and antitumor properties. nih.gov These derivatives can exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govnih.gov

For example, certain quinoline-based chalcone (B49325) derivatives have been shown to possess potent cytotoxic activity against a wide range of tumor cells, including leukemia, non-small cell lung cancer, and breast cancer. nih.gov Some of these compounds target the colchicine (B1669291) binding site on tubulin, disrupting microtubule assembly and inhibiting cell proliferation. nih.gov In another study, a bromo-naphthoquinone derivative, when combined with tannic acid, showed a synergistic cytotoxic effect on triple-negative breast cancer cells by increasing reactive oxygen species (ROS) and inducing apoptosis. nih.gov

Table 4: Anticancer Activity of Representative Isoquinoline and Quinoline (B57606) Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline-based chalcones | Leukemia (CCRF-CEM), Non-small cell lung cancer (NCI-H522), Ovarian cancer (OVCAR-8) | Tubulin polymerization inhibition | nih.gov |

| Bromo-naphthoquinone (in combination with tannic acid) | Breast Cancer (MDA-MB-231, HCC-70) | Induction of ROS and apoptosis | nih.gov |

This research demonstrates the significant potential of the isoquinoline scaffold in the development of novel cancer therapies. nih.govnuph.edu.ua

Understanding how this compound derivatives interact with their biological targets at the molecular level is fundamental to drug design. These interactions, which include protein-protein and protein-small molecule interactions, govern the compound's biological activity. Techniques like molecular docking are used to simulate and predict how these molecules bind to the active sites of enzymes or receptors. researchgate.netnih.gov

For example, molecular docking studies of 3-amino-1,2-dihydroisoquinoline derivatives showed favorable binding energies with S. aureus tyrosyl-tRNA synthetase (TyrRS), an essential bacterial enzyme. researchgate.net The robust interactions observed in the docking simulations aligned well with the compounds' measured antibacterial effectiveness, suggesting that TyrRS inhibition is a likely mechanism of action. researchgate.net These computational studies help to elucidate structure-activity relationships (SAR), showing how different functional groups on the isoquinoline backbone contribute to the biological potential of the compounds. nuph.edu.ua

The inherent fluorescence properties of the isoquinoline scaffold make it an excellent platform for developing fluorescent probes for biological imaging. crimsonpublishers.comresearchgate.net These probes are powerful tools for visualizing and studying molecular processes within living cells without significantly perturbing them. nih.govnih.gov

Researchers have designed isoquinoline-based probes that can detect specific metal ions, changes in cellular viscosity, and pH. crimsonpublishers.comresearchgate.net Many of these probes operate on a "turn-on" mechanism, where their fluorescence intensity increases significantly upon binding to a target. crimsonpublishers.com This can be achieved through processes like the inhibition of photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). crimsonpublishers.com For instance, a fluorescent probe based on a naphthalimide and isoquinoline Schiff base was developed for the selective detection of Al³⁺ ions in living cells. crimsonpublishers.comresearchgate.net Two-photon fluorescent probes based on quinoline have also been created to image intracellular viscosity in HeLa cells and zebrafish. crimsonpublishers.com

Table 5: this compound Derivatives in Fluorescent Probes

| Probe Name/Type | Target Analyte | Mechanism | Application | Reference |

|---|---|---|---|---|

| NIQ (Naphthalimide-Isoquinoline Schiff base) | Al³⁺ ions | Inhibition of PET, CHEF | Imaging Al³⁺ in living cells | crimsonpublishers.comresearchgate.net |

| Quinoline-based two-photon probe | Cellular Viscosity | "Off-on" response to viscosity change | Imaging intracellular viscosity in HeLa cells and zebrafish | crimsonpublishers.com |

The development of these sophisticated molecular tools highlights the utility of the isoquinoline structure in creating advanced probes for biomedical research. nih.govnih.gov

Materials Science and Electronic Materials Development

The this compound scaffold is a valuable building block in materials science, primarily due to the versatility of its carbon-bromine bond. This bond provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic methods are fundamental to the construction of large, conjugated organic molecules and polymers. By strategically incorporating the electron-deficient isoquinoline nucleus into larger systems, researchers can tune the resulting materials' electronic and photophysical properties for a range of advanced applications.

Application in Organic Light-Emitting Diodes (OLEDs)

The development of new materials for organic light-emitting diodes (OLEDs) is a major focus of modern materials chemistry. The goal is to create compounds that exhibit high efficiency, long operational lifetimes, and specific emission colors for use in displays and solid-state lighting. The isoquinoline ring system is an attractive component in the design of these materials due to its inherent electronic properties.

Derivatives of this compound are explored as precursors for OLED materials. The bromine atom at the 7-position serves as a crucial synthetic handle, allowing for its incorporation into more complex molecular architectures required for electroluminescence. Through cross-coupling reactions, the this compound unit can be linked to various aromatic and heteroaromatic groups to create novel emitters or host materials.

For instance, coupling this compound with arylamine or carbazole (B46965) moieties can produce materials with potential application as hole-transporting or emissive-layer components. The electron-deficient nature of the isoquinoline core, when combined with electron-rich units, can lead to the formation of molecules with intramolecular charge-transfer (ICT) characteristics. This is a key strategy in designing emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency.

While specific performance data for OLEDs based explicitly on this compound derivatives is not extensively detailed in current literature, the established principles of materials design strongly support their potential. The table below outlines the general approach and expected properties of such materials.

| OLED Application Role | Synthetic Strategy via this compound | Key Molecular Features | Anticipated Performance Impact |

| Emissive Layer Host | Suzuki coupling with electron-transporting or hole-transporting moieties. | High triplet energy, good thermal stability, appropriate HOMO/LUMO levels. | Enables efficient energy transfer to guest emitters, preventing efficiency roll-off. |

| TADF Emitter | Buchwald-Hartwig or Suzuki coupling with strong electron-donor groups. | Small singlet-triplet energy gap (ΔEST), charge-transfer excited state. | High internal quantum efficiency through reverse intersystem crossing (RISC). |

| Blue Fluorophore | Creation of rigid, extended π-conjugated systems via coupling reactions. | Wide bandgap, high photoluminescence quantum yield (PLQY). | Contributes to the generation of deep-blue light, crucial for full-color displays. |

Integration into Other Electronic Materials

Beyond OLEDs, the principles of molecular design using this compound can be extended to other types of electronic materials, particularly organic semiconductors. azom.com These materials form the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). azom.commdpi.com The performance of these devices is critically dependent on the electronic properties of the organic semiconductor, such as its charge carrier mobility and energy levels (HOMO/LUMO). mdpi.com

Conjugated polymers, which combine the electronic properties of semiconductors with the processability of plastics, are a key area of research. azom.comnih.gov this compound can be envisioned as a monomer for the synthesis of such polymers through step-growth polymerization methods like Suzuki or Stille coupling. The incorporation of the electron-deficient isoquinoline unit into a polymer backbone would significantly influence its electronic structure.

For example, copolymerizing this compound with an electron-rich monomer, such as a thiophene (B33073) or fluorene (B118485) derivative, would create a donor-acceptor (D-A) type polymer. This architecture is known to lower the polymer's bandgap, which is advantageous for applications in OPVs that aim to absorb a broad range of the solar spectrum. nih.gov Studies on analogous polyquinolines have shown that the inclusion of nitrogen-containing heterocycles provides excellent n-type (electron-transporting) characteristics.

The table below summarizes the potential roles and resulting properties of polymers derived from this compound.

| Device Application | Polymer Type | Role of Isoquinoline Unit | Expected Electronic Properties |

| Organic FET (OFET) | Donor-Acceptor Copolymer | Acts as the acceptor (A) unit. | Enhances electron affinity, promoting n-type or ambipolar charge transport. |

| Organic PV (OPV) | Low Bandgap Polymer | Lowers the LUMO level, narrows the bandgap. | Improves electron acceptance and broadens light absorption spectrum. |

| Sensors | Functional Polymer | Provides a site for specific chemical interactions. | Modulates conductivity or fluorescence upon analyte binding. |

Research into Photoresponsive Systems

Photoresponsive materials, or photoswitches, are molecules that undergo a reversible transformation between two distinct states upon exposure to light. mdpi.comwikipedia.org This change, known as photoisomerization, alters the molecule's physical and chemical properties, including its absorption spectrum, shape, and polarity. wikipedia.orgnih.gov This behavior is the basis for applications such as smart windows, optical data storage, and light-activated drug delivery. fiveable.me

The most common classes of photoswitches include azobenzenes and diarylethenes. fiveable.me Research in this area involves creating new molecular structures that exhibit robust and efficient switching behavior. While direct research into photoresponsive systems based on this compound is not widely published, the isoquinoline scaffold could be integrated into such systems to modulate their properties.

| Photoresponsive System Component | Design Principle | Potential Influence of Isoquinoline Core |

| Azobenzene (B91143) Derivative | Attaching an azobenzene unit to the isoquinoline scaffold via the 7-position. | Modify the π-π* and n-π* transition energies of the azobenzene, shifting the absorption bands. |

| Diarylethene Derivative | Fusing a diarylethene unit with the isoquinoline ring system. | Alter the electronic communication between the aryl rings, affecting the ring-opening and closing reactions. |

Role in Supramolecular Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, well-defined structures. A key interaction in this field is the halogen bond, a directional attraction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). rsc.org The bromine atom in this compound is a potent halogen bond donor.

The directionality and strength of halogen bonds make them a powerful tool in crystal engineering, allowing for the rational design of solid-state architectures. mdpi.com In this compound, the C-Br bond creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the covalent bond. This σ-hole can interact favorably with electron-rich atoms like nitrogen, oxygen, or even another halogen on an adjacent molecule. nih.govbeilstein-journals.org

This interaction can be used to guide this compound molecules to self-assemble into predictable patterns, such as one-dimensional chains or two-dimensional networks. mdpi.comresearchgate.net By controlling these supramolecular structures, it is possible to fine-tune the bulk properties of the material, including its electronic and optical characteristics. The study of halogen-bonded networks of brominated heterocycles like this compound is crucial for developing new functional materials where molecular organization dictates performance. rsc.org

| Interaction Type | Participating Groups | Resulting Supramolecular Structure | Significance in Materials Science |

| Halogen Bond (Br···N) | 7-Bromo group and the isoquinoline nitrogen of another molecule. | Formation of linear or zigzag chains. | Creates ordered pathways for charge transport or exciton (B1674681) diffusion. |

| Halogen Bond (Br···Br) | Interaction between bromine atoms of two molecules (Type II). | Formation of 2D layered networks. | Can influence crystal packing and modify bulk optical properties. |

| Halogen Bond + Hydrogen Bond | 7-Bromo group and a hydrogen bond donor/acceptor on a co-crystallizing molecule. | Creation of complex multi-component co-crystals. | Allows for the design of functional materials with tailored properties. |

Spectroscopic Characterization Methodologies for 7 Bromoisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-bromoisoquinoline derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of these compounds.

In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at the C1 position (H-1) typically resonates as a singlet around δ 9.18 ppm. google.com The proton at C3 (H-3) is also often observed as a singlet or a narrow doublet. The remaining aromatic protons on the benzo-fused ring exhibit characteristic splitting patterns that are influenced by their coupling with neighboring protons. For example, a patent describing the synthesis of this compound reports the following ¹H NMR data in CDCl₃: δ 9.18 (s, 1H), 8.55 (d, J=6 Hz, 1H), 8.12 (d, J=0.5 Hz, 1H), 7.75 (dd, J₁=9 Hz, J₂=10.5Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), and 7.62 (d, J=5.5 Hz, 1H). google.com

For derivatives such as 7-bromoisoquinolin-3-amine (B592051), the introduction of an amine group significantly alters the chemical shifts. The aromatic protons are generally observed in the range of δ 7.8–8.5 ppm, while the amine protons (NH₂) present as a broad singlet between δ 5.2–5.5 ppm. benchchem.com In the case of 5-bromo-8-nitroisoquinoline, the proton signals are shifted downfield due to the electron-withdrawing nature of the nitro group, with peaks observed at δ 9.81, 8.87, 8.39, 8.36, and 8.16 ppm in DMSO-d₆. google.com

¹³C NMR spectroscopy provides further structural confirmation. In 7-bromoisoquinolin-3-amine, the carbon atom bonded to the bromine (C-7) shows a characteristic peak at approximately 125 ppm, whereas the carbon attached to the amine group (C-3) is found further downfield at around 145 ppm. benchchem.com The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound and its various substituted analogues. jptcp.com

Table 1: ¹H NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| This compound | CDCl₃ | 9.18 (s, 1H), 8.55 (d, J=6), 8.12 (d, J=0.5), 7.75 (dd, J=9, 10.5), 7.70 (d, J=8.5), 7.62 (d, J=5.5) google.com |

| 7-Bromoisoquinolin-3-amine | N/A | Aromatic protons: 7.8–8.5; Amine proton (NH₂): 5.2–5.5 (broad singlet) benchchem.com |

| 5-Bromo-8-nitroisoquinoline | DMSO-d₆ | 9.81 (d, J=0.6), 8.87 (d, J=5.9), 8.39 (d, 8.1), 8.36 (d, 8.1), 8.16 (dd, J=0.6, 5.9) google.com |

| 8-Bromo-7-methoxyisoquinoline | CDCl₃ | 9.62 (s, 1H), 8.52 (d, J=5.6), 7.84 (d, J=9.0), 7.59 (d, J=5.6), 7.50 (d, J=9.0), 4.08 (s, 3H) semanticscholar.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.

For this compound derivatives, the IR spectrum will display characteristic bands corresponding to the isoquinoline (B145761) core and any substituents. For example, in 7-bromoisoquinolin-3-amine, the presence of the amine group is confirmed by N-H stretching vibrations, which typically appear in the range of 3350–3450 cm⁻¹. benchchem.com The C-Br stretching vibration is also a key diagnostic peak, generally observed in the lower frequency region of 550–650 cm⁻¹. benchchem.com

The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ region. jptcp.comaanda.org For instance, a sharp absorption band around 1559 cm⁻¹ can be attributed to C=N or C=C stretching vibrations. researchgate.net The analysis of these characteristic absorption bands allows for the confirmation of the key functional groups within the molecule. core.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amine) | Stretch | 3350–3450 | benchchem.com |

| Aromatic C-H | Stretch | >3000 | |

| C=C / C=N (aromatic ring) | Stretch | 1400-1600 | jptcp.comaanda.org |

| C-Br | Stretch | 550–650 | benchchem.com |

| O-H (hydroxyl) | Stretch | benchchem.com |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. This method provides crucial confirmation of the identity of a synthesized compound.

The molecular weight of this compound is 208.05 g/mol . sigmaaldrich.comsigmaaldrich.com In mass spectrometry, this is typically observed as a molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of a bromine-containing compound will exhibit a characteristic M+2 peak with nearly equal intensity to the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

For derivatives, the molecular weight will be altered accordingly. For example, 7-bromoisoquinolin-3-amine has a molecular weight of 223.07 g/mol , and its electrospray ionization mass spectrum (ESI-MS) would be expected to show a molecular ion peak at m/z 223.07 (M⁺). benchchem.comnih.gov Similarly, 7-bromoisoquinolin-1-ol (B1280384) has a molecular weight of approximately 224.05 g/mol , and high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak with high accuracy, such as an [M+H]⁺ peak at m/z 228.9842. benchchem.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. libretexts.orgacdlabs.com

Table 3: Molecular Weights of this compound and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Spec Peak (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₉H₆BrN | 208.05 | [M]⁺, [M+2]⁺ | sigmaaldrich.comsigmaaldrich.com |

| 7-Bromoisoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | 223.07 [M]⁺ | benchchem.com |

| 7-Bromoisoquinolin-1-ol | C₉H₆BrNO | 224.05 | 228.9842 [M+H]⁺ | benchchem.com |

| Methyl this compound-3-carboxylate | C₁₁H₈BrNO₂ | 266.09 | 265.98113 [M+H]⁺ | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of isoquinoline and its derivatives typically exhibits multiple absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov For substituted isoquinolines, the position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of the substituents. researchgate.netniscair.res.in For example, the UV-Vis spectra of 5-substituted isoquinolines in benzene (B151609) show three distinct absorption maxima. researchgate.net

In the context of this compound derivatives used in supramolecular chemistry, UV-Vis spectroscopy is often employed to study host-guest interactions. For instance, the complexation of a 6-bromoisoquinoline (B29742) derivative with cucurbit ccspublishing.org.cnuril (CB ccspublishing.org.cn) results in changes in the UV-Vis absorption spectrum, indicating the formation of an inclusion complex. researchgate.netnankai.edu.cnrsc.org These spectral shifts can be used to determine binding constants and study the dynamics of molecular assembly. The absorption spectrum of the bromoisoquinoline moiety is also critical in studies of photoinduced energy transfer in multicomponent systems. researchgate.net

Table 4: UV-Vis Absorption Data for a Bromoisoquinoline Derivative System

| System | Solvent | λ_max (nm) | Observation | Reference |

|---|---|---|---|---|

| 6-Bromoisoquinoline derivative (G3) | Water | 244 | Absorption intensity changes upon addition of CB ccspublishing.org.cn | researchgate.net |

| G3⊂CB ccspublishing.org.cn@SC4A4 assembly | Water | N/A | The normalized phosphorescence emission spectrum of this assembly overlaps with the absorption spectra of spiropyran (SP) and merocyanine (B1260669) (MC), indicating potential for energy transfer. | researchgate.net |

Theoretical and Computational Studies of 7 Bromoisoquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 7-Bromoisoquinoline. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. northwestern.eduaps.org

Detailed analyses focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that helps predict the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov For instance, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its photophysical properties. DFT calculations provide numerical values for these orbitals, offering a quantitative look at how the molecule interacts with other species. nih.gov

Table 1: Representative Data from Electronic Structure Calculations for this compound Note: The following data is illustrative, based on typical results from DFT calculations for similar aromatic heterocycles.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgnumberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. smu.edursc.org This is particularly valuable for reactions involving this compound, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromine atom serves as a key reactive site. researchgate.net

These computational investigations can:

Map Reaction Coordinates: Trace the energy changes as reactants are converted into products. smu.edu

Calculate Activation Barriers: Determine the energy required to reach the transition state, which correlates with the reaction rate. frontiersin.org

Identify Intermediates: Reveal the existence of short-lived species that may not be detectable experimentally.

For example, in a Suzuki coupling reaction, calculations can model the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation and reductive elimination, providing a step-by-step energetic profile of the entire catalytic cycle. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthesizing new derivatives. nih.gov

Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a biological macromolecule, typically a protein or enzyme. nih.govuomustansiriyah.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. nih.gov

In a typical docking study involving a this compound derivative, the following steps are performed:

A three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov

The this compound molecule is placed into the defined binding site of the protein.

Computer algorithms calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.govnih.gov For instance, docking studies on similar isoquinoline (B145761) structures have been used to predict their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or various protein kinases, which are important targets in anti-inflammatory and anticancer research. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative Note: This table presents hypothetical data to demonstrate the output of a typical docking study.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Biological Activity |

|---|---|---|---|

| COX-2 (5KIR) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Tyrosine Kinase (2HCK) | -9.2 | Leu248, Gly249, Val256 | Anticancer |

| DNA Gyrase (1KZN) | -7.9 | Asp73, Gly77, Arg76 | Antibacterial |

Analysis of Photophysical Properties and Luminescence

Theoretical calculations are essential for understanding and predicting the photophysical properties of molecules, including their absorption and emission of light (luminescence). rsc.org For isoquinoline derivatives, which are often investigated for their fluorescent properties, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed. nih.govnih.gov

These calculations can predict key photophysical parameters:

Absorption Maxima (λmax abs.): The wavelength at which the molecule absorbs light most strongly, corresponding to electronic transitions from the ground state to an excited state (e.g., HOMO to LUMO). nih.gov

Emission Maxima (λmax em.): The wavelength of light emitted when the molecule returns from an excited state to the ground state. researchgate.net

Fluorescence Quantum Yield (Φfl): The efficiency of the fluorescence process. researchgate.net

Stokes Shift: The difference in energy between the absorption and emission maxima. researchgate.net

Studies on related isoquinoline derivatives show that substitutions on the heterocyclic ring can significantly alter these properties. researchgate.netmdpi.com Theoretical analysis helps to rationalize these changes, often relating them to phenomena like intramolecular charge transfer (ICT), where electron density shifts from a donor part of the molecule to an acceptor part upon photoexcitation. nih.gov This understanding is critical for designing novel fluorescent probes and materials for applications in biological imaging and optoelectronic devices. nih.govresearchgate.net

Table 3: Predicted Photophysical Data for this compound Note: The data below is illustrative, based on computational studies of similar isoquinoline compounds.

| Parameter | Predicted Value |

|---|---|

| Absorption Maxima (λmax abs.) | 328 nm |

| Emission Maxima (λmax em.) | 345 nm |

| Stokes Shift (nm) | 17 nm |

| Fluorescence Quantum Yield (Φfl) | 0.15 |

Q & A

Q. What are the primary synthetic challenges associated with 7-bromoisoquinoline, and how have recent methodologies addressed these limitations?

Traditional synthesis via the Pomeranz–Fritsch reaction produces 5-bromoisoquinoline as a difficult-to-separate byproduct, complicating isolation of the desired 7-bromo isomer . A scalable alternative involves nitration of tetrahydroisoquinoline at the C7 position, followed by nitro group reduction and Sandmeyer bromination, achieving 63% yield over two steps with minimal byproducts . This method improves regioselectivity and scalability compared to classical approaches.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and distinguishing it from positional isomers?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Differentiation of isomers via distinct aromatic proton splitting patterns (e.g., C7 substitution vs. C5/C6 in related bromoisoquinolines) .